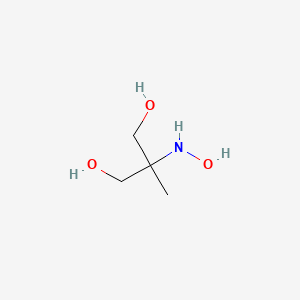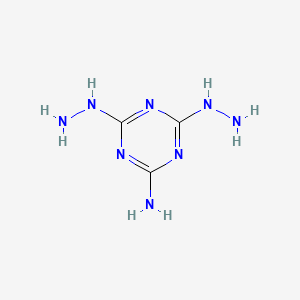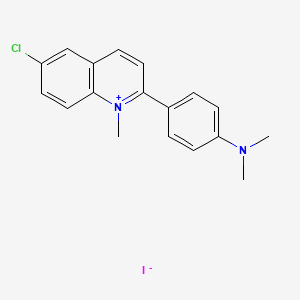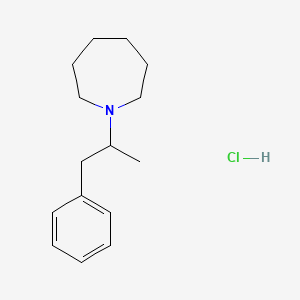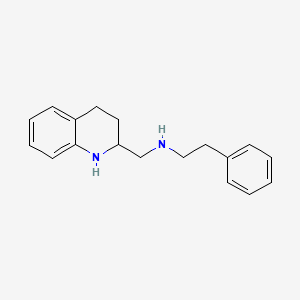
Quinoline, 1,2,3,4-tetrahydro-2-((phenethylamino)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 1,2,3,4-tetrahydro-2-((phenethylamino)methyl)- is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core substituted with a phenethylamino group. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 1,2,3,4-tetrahydro-2-((phenethylamino)methyl)- typically involves multi-step organic reactions. One common method includes the reduction of quinoline derivatives followed by the introduction of the phenethylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the substitution reactions are facilitated by catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure hydrogenation and advanced purification techniques like chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Quinoline, 1,2,3,4-tetrahydro-2-((phenethylamino)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can further hydrogenate the compound, often using catalysts such as platinum or palladium.
Substitution: Nucleophilic substitution reactions are common, where the phenethylamino group can be replaced or modified using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride, platinum, palladium
Substitution: Alkyl halides, acyl chlorides, palladium on carbon
Major Products
The major products formed from these reactions include various quinoline derivatives, N-oxides, and further hydrogenated tetrahydroquinolines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Quinoline, 1,2,3,4-tetrahydro-2-((phenethylamino)methyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including malaria and cancer.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Quinoline, 1,2,3,4-tetrahydro-2-((phenethylamino)methyl)- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA synthesis in cancer cells or disrupt the electron transport chain in microbial cells, leading to their death.
Comparación Con Compuestos Similares
Similar Compounds
- Quinoline, 1,2,3,4-tetrahydro-2-methyl-
- Quinoline, 1,2,3,4-tetrahydro-
- Tetrahydroquinoline
Uniqueness
Quinoline, 1,2,3,4-tetrahydro-2-((phenethylamino)methyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives. Its phenethylamino group enhances its potential as a bioactive compound, making it a valuable target for drug discovery and development.
Propiedades
Número CAS |
23766-89-4 |
|---|---|
Fórmula molecular |
C18H22N2 |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
2-phenyl-N-(1,2,3,4-tetrahydroquinolin-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C18H22N2/c1-2-6-15(7-3-1)12-13-19-14-17-11-10-16-8-4-5-9-18(16)20-17/h1-9,17,19-20H,10-14H2 |
Clave InChI |
SDDCXRABBOAPJP-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2NC1CNCCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



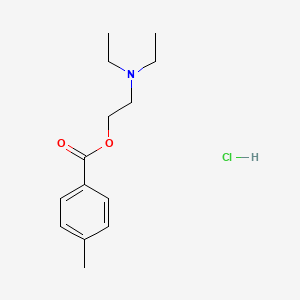
![N-Phenyl-N-[(trimethylsilyl)methyl]aniline](/img/structure/B14696188.png)
![1,1'-[(3-Aminophenyl)methylene]di(naphthalen-2-ol)](/img/structure/B14696195.png)
![(2R)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14696197.png)
![5-Methyl-7-(propan-2-yl)-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14696211.png)
![2-Oxatricyclo[4.2.0.0~1,3~]octane](/img/structure/B14696215.png)
![5-methyl-N-(1H-1,2,4-triazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14696223.png)
